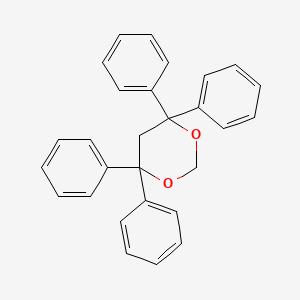
4,4,6,6-Tetraphenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes two oxygen atoms in a six-membered ring and four phenyl groups attached to the carbon atoms at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetraphenyl-1,3-dioxane typically involves the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Benzophenone and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4,6,6-Tetraphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of dioxane derivatives with additional functional groups.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4,4,6,6-Tetraphenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4,6,6-Tetraphenyl-1,3-dioxane involves its interaction with molecular targets through its phenyl groups and dioxane ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Oxidation-Reduction Reactions: The dioxane ring can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylmethane: A structurally similar compound with different reactivity.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 4,4,6,6-Tetraphenyl-1,3-dioxane is unique due to its specific arrangement of phenyl groups and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
87156-60-3 |
|---|---|
Molecular Formula |
C28H24O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4,4,6,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(30-22-29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
GKZJQNPALGTXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCOC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















